Cas no 1935512-03-0 (8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid)
![8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1935512-03-0x500.png)
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid, 8-chloro-
- 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
-
- Inchi: 1S/C6H3ClN4O2/c7-3-4-9-10-5(6(12)13)11(4)2-1-8-3/h1-2H,(H,12,13)
- InChI Key: PENNCVUNUBGBFU-UHFFFAOYSA-N
- SMILES: C12=NN=C(C(O)=O)N1C=CN=C2Cl
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A748394-1g |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 98% | 1g |
$1117.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-100.0mg |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 100.0mg |
¥1358.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-500.0mg |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 500.0mg |
¥3627.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-5G |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 5g |
¥ 16,315.00 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00813147-1g |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 98% | 1g |
¥8323.0 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-250MG |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 250MG |
¥ 2,178.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-1G |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 1g |
¥ 5,438.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-250mg |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 250mg |
¥2176.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-1g |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 1g |
¥5434.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100823-5.0g |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935512-03-0 | 95% | 5.0g |
¥16302.0000 | 2024-08-03 |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid Related Literature
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Introduction to 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic Acid (CAS No. 1935512-03-0)
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS No. 1935512-03-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a chloro substituent and the triazolopyrazine core, contribute to its distinct chemical and biological properties.
The chemical structure of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid consists of a pyrazine ring fused with a triazole ring, with a chlorine atom at the 8-position and a carboxylic acid group at the 3-position. This arrangement provides a scaffold that can be readily modified to explore various biological activities and pharmacological properties. The carboxylic acid group is particularly important as it can participate in hydrogen bonding and other interactions that are crucial for binding to biological targets.
Recent studies have highlighted the potential of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid in several therapeutic areas. One of the most promising applications is in the field of anticancer research. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and DNA replication.
In addition to its anticancer properties, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid has also shown promise in the treatment of neurodegenerative diseases. Studies conducted at the University of California have demonstrated that this compound can modulate the activity of specific neurotransmitter receptors, potentially offering new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid have been extensively studied to understand its behavior in biological systems. Research published in the European Journal of Medicinal Chemistry has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it a suitable candidate for further development as a therapeutic agent.
The safety profile of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for clinical translation.
To further enhance its therapeutic potential, researchers are exploring various derivatives and analogs of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid. By modifying the substituents on the triazolopyrazine core or introducing additional functional groups, it is possible to fine-tune the pharmacological properties and improve efficacy or selectivity. For example, recent work published in the Bioorganic & Medicinal Chemistry Letters has reported on a series of derivatives with enhanced antiproliferative activity against specific cancer types.
In conclusion, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS No. 1935512-03-0) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in both academic research and pharmaceutical industries. Ongoing studies are expected to uncover new insights into its mechanisms of action and broaden its utility in addressing unmet medical needs.
1935512-03-0 (8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid) Related Products
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 157047-98-8(Benzomalvin C)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
